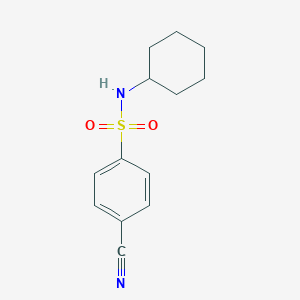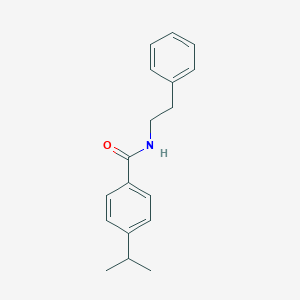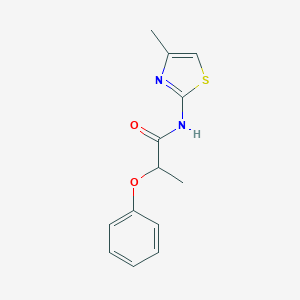
4-cyano-N-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-cyclohexylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a synthetic compound that was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the inhibition of p53 activity. Specifically, 4-cyano-N-cyclohexylbenzenesulfonamideα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and activating their expression. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4-cyano-N-cyclohexylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of p53 activity, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response. It has also been shown to have anti-inflammatory properties and to promote the survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyano-N-cyclohexylbenzenesulfonamideα in lab experiments is its specificity for p53 inhibition. This allows researchers to study the effects of p53 inhibition without affecting other pathways. However, one limitation is that the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα is not fully understood, and its effects on other proteins and pathways may not be fully characterized.
Future Directions
There are a number of future directions for research on 4-cyano-N-cyclohexylbenzenesulfonamideα. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy and safety of 4-cyano-N-cyclohexylbenzenesulfonamideα in preclinical and clinical trials. Another area of interest is its potential applications in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the effects of 4-cyano-N-cyclohexylbenzenesulfonamideα on neuronal survival and function. Additionally, further studies are needed to fully characterize the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα and its effects on other proteins and pathways.
Synthesis Methods
The synthesis of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the reaction of 4-cyano-N-cyclohexylbenzenesulfonamide with a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as methanol or ethanol and is typically carried out under reflux conditions. The resulting product is then purified through a series of chromatographic techniques to obtain a high purity compound.
Scientific Research Applications
4-cyano-N-cyclohexylbenzenesulfonamideα has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-cyano-N-cyclohexylbenzenesulfonamideα can prevent cancer cells from undergoing apoptosis, thereby promoting their survival. This makes 4-cyano-N-cyclohexylbenzenesulfonamideα a potential target for cancer therapy.
properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
4-cyano-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
InChI Key |
BIJWSQXNXMJXML-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)









![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
